molecular formula C24H28N2O5 B12170159 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12170159
M. Wt: 424.5 g/mol
InChI Key: QBKMOBGMYGHQEA-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxyphenyl and methoxy-methylbenzoyl groups through electrophilic aromatic substitution reactions. The dimethylamino group is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the methoxy-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both hydroxyl and dimethylamino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-15-14-17(8-11-19(15)31-4)22(28)20-21(16-6-9-18(27)10-7-16)26(24(30)23(20)29)13-5-12-25(2)3/h6-11,14,21,27-28H,5,12-13H2,1-4H3/b22-20+

InChI Key

QBKMOBGMYGHQEA-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)O)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.